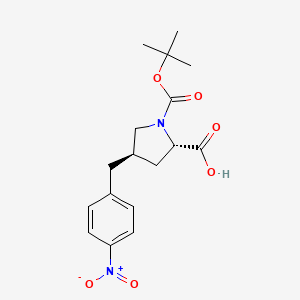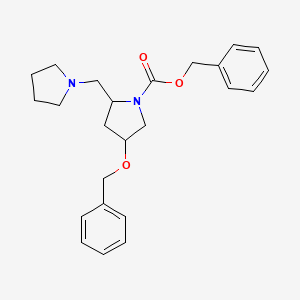
2-Chloro-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridine-3-carbonitrile
Overview
Description
Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom. It is often used as a base in organic synthesis .
Synthesis Analysis
The synthesis of thiazole and pyridine derivatives has been widely studied. For instance, thiazole can be synthesized from condensation reactions involving a source of sulfur and nitrogen . Pyridine can be synthesized from various methods including the Chichibabin synthesis, which involves the reaction of acetaldehyde and ammonia .Molecular Structure Analysis
Thiazole has a planar structure and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Pyridine also has a planar structure and is aromatic .Chemical Reactions Analysis
Thiazole and pyridine rings can undergo various chemical reactions. For example, thiazole can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position . Pyridine can undergo electrophilic aromatic substitution and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . Pyridine is a colorless liquid at room temperature and has a strong, unpleasant odor .Scientific Research Applications
Structural and Optical Properties
Pyridine derivatives have been studied for their structural and optical characteristics. For instance, Zedan et al. (2020) explored the structural, optical, and junction characteristics of pyrazolo pyridine derivatives, revealing their monoclinic polycrystalline nature and potential as photosensors due to specific optical energy gaps and diode characteristics (Zedan, El-Taweel, & El-Menyawy, 2020).
Synthesis and Spectroscopic Analysis
Tranfić et al. (2011) focused on the synthesis and spectroscopic analysis of a pyridine derivative obtained from a similar chloro compound, providing detailed insights into its structural differences, solvent effects, and non-fluorescent properties (Tranfić, Halambek, Cetina, & Jukić, 2011).
Molecular Docking and In Vitro Screening
Flefel et al. (2018) prepared novel pyridine derivatives starting from a related hydrazinyl pyridine compound, which exhibited antimicrobial and antioxidant activities. These derivatives were subjected to molecular docking screenings, indicating their potential in drug discovery (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Ultrasound-Assisted Synthesis
Dandia et al. (2013) synthesized pyrazolopyridine derivatives using ultrasound irradiation, demonstrating their effectiveness as corrosion inhibitors for mild steel, highlighting a practical application in materials science (Dandia, Gupta, Singh, & Quraishi, 2013).
Synthesis and Biological Activity
Yassin (2009) discussed the synthesis of pyridine derivatives and their reactions, leading to compounds with discussed biological activities. These derivatives showcase the versatility of pyridine compounds in synthesizing biologically active molecules (Yassin, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3S/c1-6-9(10-5-16-7(2)15-10)3-8(4-13)11(12)14-6/h3,5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHYDGPBYTXJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C#N)C2=CSC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379303 | |
| Record name | 2-Chloro-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridine-3-carbonitrile | |
CAS RN |
246020-85-9 | |
| Record name | 2-Chloro-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]pyridazine](/img/structure/B1608014.png)









